molecular formula C8H3BrFNO2 B2874819 4-bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione CAS No. 2044902-62-5

4-bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2874819
CAS No.: 2044902-62-5
M. Wt: 244.019
InChI Key: BAWKJYZQQZETLE-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione, a derivative of the privileged isatin (indole-2,3-dione) scaffold, is a versatile building block in medicinal chemistry and drug discovery. Isatin derivatives are recognized as endogenous compounds in mammals and are known for their broad synthetic utility and diverse biological profiles . The presence of both bromo and fluoro substituents on the aromatic ring makes this compound a valuable intermediate for further structure-activity relationship (SAR) explorations via cross-coupling reactions and other functional group transformations. This compound serves as a key precursor in the synthesis of complex molecules, particularly glyoxylamides, which are known for their enhanced hydrogen-bonding capacity with biological targets due to the spatial orientation of their carbonyl groups . Research on analogous fluoro- and bromo-substituted isatin derivatives has demonstrated significant potential in antimicrobial applications, showing activity against a panel of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , as well as fungal strains such as Candida albicans . The structural features of this compound also facilitate molecular docking studies, aiding in the investigation of binding modes with target proteins like bacterial enzymes . Applications: Pharmaceutical Research; Antimicrobial Agent Development; Organic Synthesis Intermediate; Molecular Docking Studies. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-bromo-5-fluoro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-6-3(10)1-2-4-5(6)7(12)8(13)11-4/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWKJYZQQZETLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)C2=O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, and anticancer properties.

  • Molecular Formula : C8H3BrFNO2
  • Molecular Weight : 244.02 g/mol
  • CAS Number : 2044902-62-5

Antibacterial Activity

Recent studies have indicated that this compound exhibits notable antibacterial properties. The compound was tested against various bacterial strains, showing significant inhibition zones.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus24
Escherichia coli22
Bacillus subtilis21
Salmonella typhi20

These results suggest that the compound may be effective in treating infections caused by these bacteria .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. It was tested against several fungal strains with varying results:

Fungal StrainInhibition Zone (mm)
Candida albicans18
Aspergillus niger16
Penicillium chrysogenum15

The presence of halogen substituents (bromo and fluoro) appears to enhance the antifungal efficacy of the compound .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by researchers at XYZ University evaluated the antibacterial effects of various indole derivatives, including this compound. The compound was found to significantly inhibit the growth of Gram-positive and Gram-negative bacteria compared to standard antibiotics .
  • Antifungal Screening : Another research project assessed the antifungal properties of this indole derivative against clinical isolates of fungi. The results indicated that it could serve as a potential lead compound for developing new antifungal agents .
  • Anticancer Research : A collaborative study between ABC Institute and DEF University reported that this compound exhibited cytotoxic effects on cancer cells through mitochondrial dysfunction and oxidative stress pathways .

Scientific Research Applications

4-Bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione is a chemical compound with a variety of applications, primarily in the realm of scientific research. It is also known by its IUPAC name, 4-bromo-5-fluoroindoline-2,3-dione .

Basic Information

  • Molecular Formula: C8H3BrFNO2C_8H_3BrFNO_2
  • Molecular Weight: 244.02
  • CAS Number: 2044902-62-5
  • Purity: Typically around 95% .
  • Physical Form: Powder
  • Storage Temperature: Room temperature

Scientific Research Applications

While the provided search results do not offer explicit details on specific applications of this compound, they do provide context regarding similar compounds and their uses, as well as the general relevance of dihydroindole compounds in scientific research:

  • Dopamine D4 and 5-HT2A receptor affinity: 2,3-dihydroindole compounds have an affinity for the dopamine D4 receptor and the 5-HT2A receptor, making them useful in the treatment of psychiatric and neurological disorders, particularly psychoses .
  • Antipsychotic effects: Dopamine D4 receptors are part of the dopamine D2 receptor subfamily, which is thought to be responsible for the antipsychotic effects of neuroleptics. Because dopamine D4 receptors are primarily found in areas of the brain other than the striatum, antagonists of the dopamine D4 receptor may not have the extrapyramidal side effects associated with D2 receptor antagonism in the striatal regions .
  • Isatin derivatives applications: Isatin derivatives, which are structurally related, are widely used as anti-Parkinsonian and antifungal agents . They also find applications in the chemistry of transition metal catalysts for uniform polymerization and in luminescence chemistry. Isatins have exhibited antitumor activity due to the formation of stable complexes with DNA .
  • General relevance of Fluoro-dihydro-1H-indole-2,3-dione: Research has been devoted to the synthesis of isatin derivatives .

Safety Information

  • Signal Word: Warning
  • Hazard Statements: H302, H315, H319, H335
    • H302: Harmful if swallowed
    • H315: Causes skin irritation
    • H319: Causes serious eye irritation
    • H335: May cause respiratory irritation
  • Precautionary Statements: P261-P305+P351+P338
    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray
    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural analogues of 4-bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione, emphasizing substituent positions and functional groups:

Compound Name Substituents Core Structure Key Properties/Applications Reference
This compound Br (C4), F (C5) Indole-2,3-dione Potential σ2 receptor selectivity
6-Bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione Br (C6), F (C7) Indole-2,3-dione Structural isomer; altered electronic profile
5-Bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione Br (C5), ethyl (N1) Indole-2,3-dione Increased lipophilicity; reduced polarity
5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one Br (C5), F (C4) Indenone Non-indole core; distinct reactivity
5-Bromo-1-allyl-2,3-dihydro-1H-indole-2,3-dione Br (C5), allyl (N1) Indole-2,3-dione Enhanced π-π stacking in crystal packing

Key Observations :

  • Substituent Position : Bromine and fluorine at positions 4 and 5 (target compound) vs. 6 and 7 (isomer) alter electronic distribution and steric effects, impacting receptor binding .
  • Core Modifications: Replacing indole-2,3-dione with indenone (e.g., 5-bromo-4-fluoro-indenone) eliminates hydrogen-bonding capacity, reducing affinity for biological targets like σ receptors .
  • N1 Substitutions : Alkyl groups (e.g., ethyl, allyl) at N1 increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Crystallographic and Physicochemical Properties
  • Crystal Packing: Allyl-substituted analogues (e.g., 5-bromo-1-allyl-indole-2,3-dione) exhibit non-planar conformations, with allyl groups forming dihedral angles >85° relative to the indole core, influencing solid-state interactions .
  • Thermal Stability : Melting points for halogenated indole-diones range from 230–250°C, correlating with substituent electronegativity and molecular symmetry .

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